molecular formula C22H26N4O4 B6579650 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049369-08-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6579650
CAS No.: 1049369-08-5
M. Wt: 410.5 g/mol
InChI Key: ZCTLQSQAIAMLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049468-89-4) is a synthetic small molecule with a molecular formula of C21H24N4O4 and a molecular weight of 396.44 g/mol . Its structure integrates two pharmaceutically significant pharmacophores: a 1,3-benzodioxole moiety and a phenylpiperazine group. The 1,3-benzodioxole scaffold is a common feature in numerous bioactive compounds and is known for its versatility in medicinal chemistry . The phenylpiperazine unit is frequently associated with central nervous system (CNS) activity and is a key structural component in ligands targeting various neurotransmitter receptors . This molecular architecture suggests significant potential for interdisciplinary research. Compounds featuring similar structural combinations have been investigated as novel kinase inhibitors, with one well-studied example being the dual-specific c-Src/Abl kinase inhibitor AZD0530, which also contains both benzodioxole and piperazine motifs . Furthermore, the ethanediamide (oxalamide) linker is a valuable functional group for constructing molecules with defined conformations that can interact with biological targets through hydrogen bonding . Researchers can apply this compound in various fields, including medicinal chemistry as a lead compound for structure-activity relationship (SAR) studies, neuropharmacology to probe receptor interactions, and chemical biology as a tool compound. The product is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-21(22(28)24-15-17-6-7-19-20(14-17)30-16-29-19)23-8-9-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-7,14H,8-13,15-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTLQSQAIAMLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This indicates a complex structure with multiple functional groups that may influence its biological activity. The presence of the benzodioxole moiety and piperazine ring are particularly noteworthy as they are known to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound may share these antimicrobial characteristics due to its structural components.

2. Psychoactive Effects

Studies on related benzodioxole derivatives suggest that they may possess psychoactive properties. For example, the N-methyl derivative of a similar compound was found to be non-hallucinogenic yet exhibited novel psychoactive effects, indicating potential therapeutic applications in psychotherapy . This suggests that the compound could influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

3. Cytotoxic Activity

There is emerging evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds similar in structure have shown significant antiproliferative activity against leukemia cells (K562, HL60) with IC50 values indicating effective inhibition of cell growth . The cytotoxicity profile suggests a mechanism that warrants further investigation for potential anticancer applications.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, which could explain some of the psychoactive effects observed in related compounds.

Table 1: Summary of Biological Activities

Activity Findings Reference
AntimicrobialExhibits activity against E. coli and S. aureus
PsychoactiveNon-hallucinogenic with potential therapeutic effects in psychotherapy
CytotoxicSignificant antiproliferative effects against leukemia cell lines (IC50 values <20 μM)

Notable Research Studies

  • Antimicrobial Study : A study demonstrated that triazole derivatives exhibited moderate activity against various pathogens, suggesting similar potential for our compound .
  • Psychoactive Evaluation : Human psychopharmacology studies indicated that derivatives of benzodioxole could facilitate psychotherapy through their unique pharmacological profiles .
  • Cytotoxic Assessment : A recent investigation into pyrroloquinoxaline derivatives revealed promising cytotoxic activity against leukemia cells, highlighting the need for further research into related compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Key Findings:

  • Apoptosis Induction : Studies have shown that the compound activates apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at specific checkpoints, preventing tumor growth.

Anti-inflammatory Properties

In addition to anticancer effects, this compound exhibits anti-inflammatory activity . It has been shown to inhibit pro-inflammatory cytokines and enzymes responsible for inflammation.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against several bacterial strains, making it a potential candidate for developing new antibiotics.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer proliferation.
  • Receptor Modulation : It alters signaling pathways linked to cancer progression and inflammation.

Case Studies

Several case studies highlight the efficacy of this compound:

Prostate Cancer Study

In vitro studies demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines by inducing apoptosis.

Leukemia Research

The compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells, indicating its potential for targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of ethanediamide derivatives with variations in the piperazine substituents and aromatic groups. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target logP Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (Target) C₂₃H₂₅N₄O₅ 440.5 4-phenylpiperazine, benzodioxol methyl Falcipain-2 ~1.7*
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide C₂₇H₃₁FN₄O₅ 522.6 4-(4-fluorophenyl)piperazine, tetrahydrofuran Unknown 2.1†
N¹-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N²-(2-methoxyphenyl)ethanediamide (G856-4185) C₂₃H₂₈N₄O₅ 440.5 4-methylpiperazine, 2-methoxyphenyl Preclinical study 1.75
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 2-fluorophenyl, 4-phenylpiperazine Unknown 2.0‡

*Estimated based on ; †,‡: Predicted from structural similarity.

Key Observations:
  • Piperazine Substitutions : The 4-phenyl group (target compound) vs. 4-fluorophenyl () or 4-methyl () alters electronic and steric properties, affecting receptor selectivity. Fluorine enhances electronegativity and metabolic stability, while methyl groups improve solubility .
  • Aromatic Moieties : The 2-methoxyphenyl () and 2-fluorophenyl () substituents influence hydrogen bonding and steric interactions. Methoxy groups may enhance blood-brain barrier penetration, whereas fluorine increases lipophilicity .
  • Ethanediamide Linker: Critical for enzyme inhibition (e.g., falcipain-2), as seen in QOD (quinolinyl oxamide) and ICD (indole carboxamide) derivatives, which share similar backbone flexibility but differ in aromatic groups .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the benzodioxol-5-ylmethyl intermediate via reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride .
  • Step 2: Coupling with a piperazine-containing ethylamine derivative using agents like EDC/HOBt in solvents such as DMF .
  • Critical Conditions: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography or HPLC .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR for verifying connectivity of the benzodioxole, piperazine, and ethanediamide moieties .
  • Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
  • HPLC: For assessing purity (>95%) using reverse-phase C18 columns and UV detection at λmax ~255 nm .

Q. What are the key structural features influencing its chemical reactivity?

  • The benzodioxole moiety contributes to π-π stacking interactions.
  • The 4-phenylpiperazine group enhances solubility in polar solvents and potential receptor binding .
  • The ethanediamide linker allows modular functionalization via amide coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
  • Metabolic Stability Tests: Evaluate half-life in liver microsomes to rule out degradation artifacts .
  • Orthogonal Validation: Cross-verify results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .

Q. What computational strategies are recommended for identifying potential molecular targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to prioritize targets (e.g., serotonin/dopamine receptors) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How can researchers design comparative studies to evaluate its selectivity against structural analogs?

  • Analog Library Synthesis: Modify the benzodioxole (e.g., halogenation) or piperazine (e.g., fluorophenyl substitution) .
  • Panel Screening: Test against off-target receptors (e.g., adrenergic, histaminergic) to quantify selectivity ratios .
  • Crystallography: Resolve co-crystal structures with targets to identify critical binding residues .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug Design: Introduce phosphate or PEG groups at the ethanediamide nitrogen .
  • Nanoparticle Formulation: Use PLGA-based carriers to enhance bioavailability .
  • Co-solvent Systems: Optimize DMSO/saline or cyclodextrin mixtures for intravenous administration .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Flow Chemistry: Implement continuous-flow systems for acyl chloride formation to reduce side reactions .
  • Green Solvents: Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

Q. What experimental models are most suitable for assessing in vivo efficacy?

  • Neurobehavioral Models: Morris water maze or forced swim test for CNS activity linked to piperazine pharmacology .
  • Xenograft Models: Subcutaneous tumor implants (e.g., HCT116) for anticancer potential .
  • PK/PD Profiling: Plasma and tissue sampling at 0, 1, 4, 8, 24h post-dose to correlate exposure with effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.